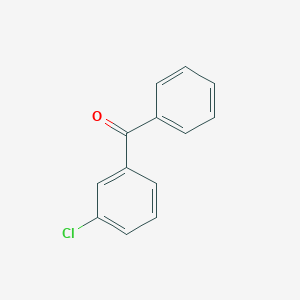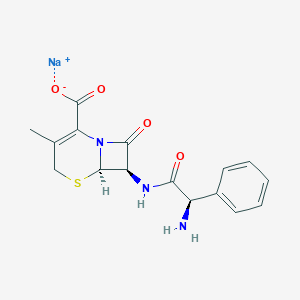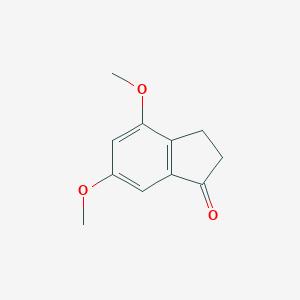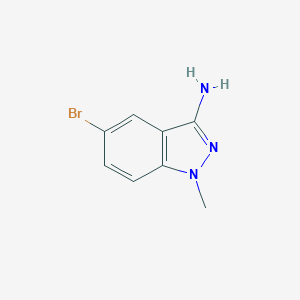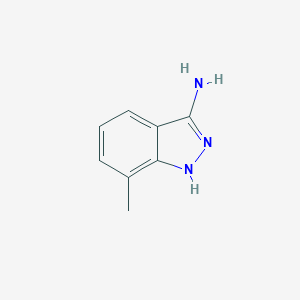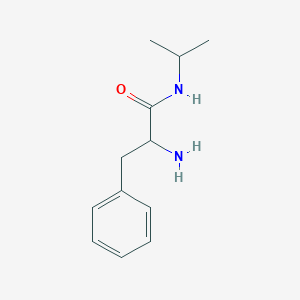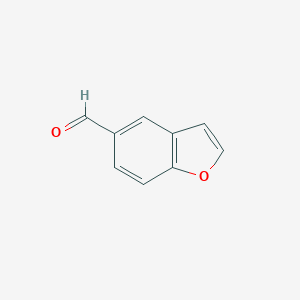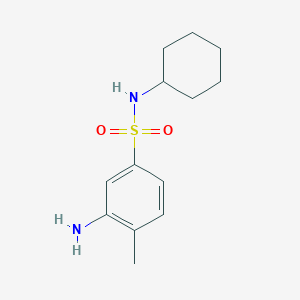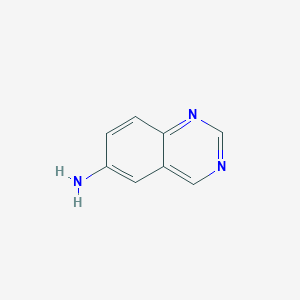
Quinazolin-6-amine
Overview
Description
Quinazolin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Quinazolin-6-amine primarily targets the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR . This target plays a crucial role in the formation of biofilms, which are a major factor in antibiotic resistance . This compound also targets queuine tRNA-ribosyltransferase .
Mode of Action
This compound interacts with its targets to inhibit biofilm formation and other virulence factors in Pseudomonas aeruginosa . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
This compound affects the quorum sensing system in Pseudomonas aeruginosa . This system regulates biofilm formation and other virulence factors . By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms and other virulence factors .
Pharmacokinetics
It’s worth noting that the use of multiple drug combinations, which could potentially include this compound, is often linked with drug-drug interactions and altered pharmacokinetics . These interactions can lead to severe unintended outcomes and may result in the failure of the treatment .
Result of Action
The primary result of this compound’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This makes it a promising candidate for the development of new anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Biochemical Analysis
Biochemical Properties
Quinazolin-6-amine interacts with various biomolecules in biochemical reactions. For instance, it has been found that quinazolines substituted on the 6-position can irreversibly bind with the intracellular ATP binding domain of EGFR .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its effects are particularly notable in its interactions with EGFR, a key player in many cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it can irreversibly bind with the intracellular ATP binding domain of EGFR .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with key biomolecules like EGFR
Transport and Distribution
Given its interactions with intracellular domains of EGFR, it is likely that it can be transported into cells .
Subcellular Localization
Its ability to bind with intracellular domains of EGFR suggests it may localize within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinazolin-6-amine typically involves the cyclization of anthranilamide derivatives. One common method is the reaction of anthranilamide with formamide under reflux conditions to yield this compound. Another approach involves the use of 2-aminobenzonitrile as a starting material, which undergoes cyclization in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the starting materials are subjected to controlled reaction conditions. The use of microwave-assisted synthesis and metal-catalyzed reactions has also been explored to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Quinazolin-6-amine undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of quinazoline-6-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups at the 6-amino position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Quinazoline-6-oxide
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Quinazolin-6-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: this compound derivatives have been studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promise in the development of anticancer agents, particularly as inhibitors of tyrosine kinases.
Industry: this compound is used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Quinazolin-4-amine: Another quinazoline derivative with similar biological activities.
Quinazolin-2-amine: Known for its antimicrobial properties.
Quinazolin-6-ol: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness: Quinazolin-6-amine is unique due to its specific substitution at the 6-amino position, which imparts distinct chemical and biological properties. This substitution allows for the development of a wide range of derivatives with potential therapeutic applications, particularly in the field of oncology.
Properties
IUPAC Name |
quinazolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPXURFKAUHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343356 | |
| Record name | quinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-72-1 | |
| Record name | 6-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | quinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of this copper-catalyzed approach for synthesizing quinazolin-6-amine analogs?
A1: This research [] presents a novel method for synthesizing benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, a type of this compound analog. The copper-catalyzed C–N coupling and cyclization strategy offers a more efficient and potentially scalable alternative to traditional synthetic routes. The reaction utilizes readily available starting materials like 2-(2-bromophenyl)benzimidazoles and cyanamide and employs milder reaction conditions, making it a potentially valuable tool in organic synthesis.
Q2: Can you elaborate on the proposed reaction mechanism for this synthesis?
A2: The researchers propose a three-step mechanism for the synthesis []. Initially, copper iodide (CuI) catalyzes the coupling of 2-(2-bromophenyl)benzimidazoles with cyanamide, forming an intermediate. This intermediate then undergoes intramolecular C–N bond formation to create a cyclic structure. Finally, tautomerization occurs, resulting in the formation of the desired benzo[4,5]imidazo[1,2-c]this compound product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)
